molecular formula C6H2Br2F3N B1390578 2,3-Dibromo-6-(trifluoromethyl)pyridine CAS No. 1159512-35-2

2,3-Dibromo-6-(trifluoromethyl)pyridine

Cat. No. B1390578
M. Wt: 304.89 g/mol
InChI Key: ZNXWEXDLRUCUPC-UHFFFAOYSA-N
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Description

“2,3-Dibromo-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1159512-35-2 . It has a molecular weight of 304.89 and its IUPAC name is 2,3-dibromo-6-(trifluoromethyl)pyridine .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3-Dibromo-6-(trifluoromethyl)pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2,3-Dibromo-6-(trifluoromethyl)pyridine” is represented by the InChI Code: 1S/C6H2Br2F3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including 2,3-Dibromo-6-(trifluoromethyl)pyridine, are used in various chemical reactions due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

“2,3-Dibromo-6-(trifluoromethyl)pyridine” has a molecular weight of 304.89 . Its IUPAC name is 2,3-dibromo-6-(trifluoromethyl)pyridine .

Scientific Research Applications

Functionalization and Derivatives Synthesis

2,3-Dibromo-6-(trifluoromethyl)pyridine, a trifluoromethyl-substituted pyridine, has been studied for its potential in various chemical syntheses and functionalization processes. Schlosser and Marull (2003) demonstrate that 2-(trifluoromethyl)pyridine can be selectively metalated and subsequently functionalized at different positions, highlighting its versatility in creating a range of derivatives, including carboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).

Pesticide Synthesis

Lu Xin-xin (2006) reviewed the synthesis processes of 2,3-dichloro-5-trifluoromethyl pyridine, a closely related compound, emphasizing its significant role in the synthesis of pesticides. This highlights the importance of such pyridine derivatives in the agricultural sector (Lu Xin-xin, 2006).

Coordination Chemistry and Ligand Synthesis

The compound's role in coordination chemistry is significant, as discussed by Halcrow (2005 & 2014). Derivatives of 2,6-di(pyrazol-1-yl)pyridine have been used as ligands, offering insights into luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005; Halcrow, 2014).

Solvent-Free Synthesis in Pharmaceutical and Agrochemical Applications

Maleki (2015) discusses the solvent-free synthesis of 2,4,6-triarylpyridine derivatives, underscoring their broad spectrum of biological and pharmaceutical properties. This method is crucial for preparing compounds used in photodynamic cancer therapy and as pesticidial, fungicidal, and herbicidal agrochemicals (Maleki, 2015).

Spectroscopic and Antimicrobial Studies

Vural and Kara (2017) have conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a similar derivative, using density functional theory (DFT) and other spectroscopic methods. Their study also includes antimicrobial activity tests, suggesting potential biomedical applications (Vural & Kara, 2017).

Agricultural Chemistry

Burriss et al. (2018) note the significance of trifluoromethyl pyridines in crop protection, indicating their role in developing fungicides, herbicides, insecticides, and nematicides. This underscores the compound's importance in agricultural chemistry and pest management (Burriss et al., 2018).

Safety And Hazards

“2,3-Dibromo-6-(trifluoromethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3-Dibromo-6-(trifluoromethyl)pyridine, are expected to have many novel applications in the future due to their unique physicochemical properties .

properties

IUPAC Name

2,3-dibromo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXWEXDLRUCUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672313
Record name 2,3-Dibromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-6-(trifluoromethyl)pyridine

CAS RN

1159512-35-2
Record name 2,3-Dibromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromo-6-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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